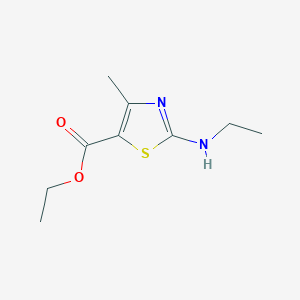

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-4-10-9-11-6(3)7(14-9)8(12)13-5-2/h4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQUGWQEVWMJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with ethylamine. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:

Ethyl 2-amino-4-methylthiazole-5-carboxylate+Ethylamine→Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the ethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Modifications

Pharmacological Relevance

- TEI-6720 (Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate): Inhibits xanthine oxidase, reducing uric acid production. The 4-hydroxyphenyl group is critical for binding to the enzyme’s active site . Contrast: The ethylamino group in the target compound may offer different hydrogen-bonding profiles compared to TEI-6720’s phenolic hydroxyl.

Data Table: Comparative Analysis of Thiazole Derivatives

*Calculated based on molecular formula.

Research Findings and Trends

- Synthetic Efficiency: The target compound’s one-pot synthesis offers advantages over multi-step routes (e.g., BAC requires methanol/water solvent systems and additional purification) .

- Structure-Activity Relationship (SAR) :

- Crystallographic Insights: Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride () demonstrates how hydrochloride salts improve solubility for in vivo studies .

Biological Activity

Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The compound's structure includes an ethylamino group and a carboxylate moiety, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various pathogens, including bacteria and fungi.

- Mechanism of Action : The compound is believed to inhibit the activity of key enzymes involved in bacterial cell wall synthesis and metabolism. This mechanism is similar to that of other thiazole derivatives known for their antimicrobial effects.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.03 μg/mL | |

| Staphylococcus aureus | 0.008 μg/mL | |

| Candida albicans | 0.01 μg/mL |

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies, particularly against hepatocellular carcinoma (HepG-2) cell lines.

- Case Study : A study utilized MTT assays to assess the cytotoxic effects of this compound on HepG-2 cells. Results indicated that it significantly reduced cell viability with an IC50 value comparable to standard chemotherapeutics .

| Compound Tested | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | <20 | HepG-2 |

| Doxorubicin | 0.5 | HepG-2 |

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It is hypothesized to exert its effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Research Findings : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures .

Antiviral Activity

Preliminary investigations suggest that this thiazole derivative may also possess antiviral properties. It has been tested against several viral strains with encouraging results.

- Mechanism of Action : The antiviral activity is thought to stem from the compound's ability to interfere with viral replication processes by targeting specific viral enzymes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For analogous thiazoles, ethyl carboxylate precursors are reacted with amines (e.g., ethylamine) in polar solvents (methanol/water) under reflux, often using potassium carbonate as a base . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature control : Maintaining 60–80°C prevents side reactions.

- Purification : Column chromatography (ethyl acetate/hexane gradients) achieves >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethylamino at C2, methyl at C4) .

- Mass spectrometry : HRMS validates molecular mass (e.g., [M+H]+ ion).

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

- X-ray crystallography : SHELX software refines crystal structures if single crystals are obtained .

Q. How should initial biological screening be designed for this compound?

- Answer :

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., prostate PC-3) at 0.1–100 µM .

- Metabolic models : Use streptozotocin (STZ)-induced diabetic rodents to evaluate glucose-lowering effects, with glibenclamide as a positive control .

- Dose-response curves : Establish IC50/EC50 values with triplicate replicates .

Advanced Research Questions

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of derivatives?

- Answer :

- Substituent variation : Replace ethylamino with halogenated (e.g., chlorobenzyl) or fluorinated groups to modulate lipophilicity and target affinity .

- QSAR modeling : Use molecular descriptors (logP, polar surface area) to predict bioactivity trends .

- Docking studies : Simulate interactions with enzymes (e.g., cyclooxygenase) to identify critical binding motifs .

Q. How can contradictory biological activity data across studies be systematically resolved?

- Answer :

- Standardize protocols : Align assay conditions (cell lines, incubation time) using CLSI guidelines .

- Purity verification : HPLC (≥95% purity) ensures compound consistency .

- Meta-analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl) to explain potency variations .

Q. What strategies improve metabolic stability for in vivo applications?

- Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow esterase-mediated hydrolysis .

- Prodrug design : Mask the carboxylate with tert-butoxy groups, which hydrolyze in vivo .

- Microsomal assays : Test stability in liver microsomes (human/rat) to identify metabolic liabilities .

Q. How can mechanistic studies clarify the compound’s enzyme inhibition potential?

- Answer :

- Kinetic assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzymes like cyclooxygenase .

- Fluorescence quenching : Monitor binding to recombinant proteins (e.g., fluorescence polarization assays) .

- Gene knockout models : Use CRISPR-Cas9 to validate target relevance in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.